molecular formula C7H13Br B13831870 Bromocycloheptane-D13 CAS No. 35558-50-0

Bromocycloheptane-D13

Cat. No.: B13831870
CAS No.: 35558-50-0
M. Wt: 190.16 g/mol
InChI Key: LOXORFRCPXUORP-VJHZSJHASA-N
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Description

Bromocycloheptane-D13 is a deuterated derivative of bromocycloheptane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling. The molecular formula for this compound is C7H13Br, and it has a molecular weight of 190.16 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bromocycloheptane-D13 typically involves the deuteration and bromination of cycloheptane. The process begins with the deuteration of cycloheptane using deuterium gas under high pressure and temperature. This is followed by a bromination reaction where bromine is introduced to the deuterated cycloheptane, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the high pressure and temperature conditions required for deuteration. Bromination is then carried out in a controlled environment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromocycloheptane-D13 undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of cycloheptanol.

    Elimination Reactions: this compound can undergo elimination reactions to form cycloheptene.

    Oxidation Reactions: The compound can be oxidized to form cycloheptanone.

Common Reagents and Conditions:

Major Products Formed:

    Cycloheptanol: from substitution reactions.

    Cycloheptene: from elimination reactions.

    Cycloheptanone: from oxidation reactions.

Scientific Research Applications

Bromocycloheptane-D13 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Bromocycloheptane-D13 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond. The deuterium atoms in this compound provide a unique advantage in tracing these reactions due to their distinct mass compared to hydrogen .

Comparison with Similar Compounds

  • Bromocyclohexane-D11
  • Bromocyclopentane-D9
  • Bromocyclooctane-D15

Comparison: Bromocycloheptane-D13 is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to its six-membered (bromocyclohexane-D11) and five-membered (bromocyclopentane-D9) counterparts. This uniqueness makes it particularly useful in studies where the ring size and deuterium labeling are critical factors .

Properties

CAS No.

35558-50-0

Molecular Formula

C7H13Br

Molecular Weight

190.16 g/mol

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6,7,7-tridecadeuteriocycloheptane

InChI

InChI=1S/C7H13Br/c8-7-5-3-1-2-4-6-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D

InChI Key

LOXORFRCPXUORP-VJHZSJHASA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCCC(CC1)Br

Origin of Product

United States

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